Product packaging for Chloro(fluoro)methanol(Cat. No.:CAS No. 36838-26-3)

Chloro(fluoro)methanol

Cat. No.: B14664365
CAS No.: 36838-26-3
M. Wt: 84.48 g/mol
InChI Key: JBNADNGONRCSBH-UHFFFAOYSA-N
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Description

Chloro(fluoro)methanol (CAS 36838-26-3) is a halogenated methanol with the molecular formula CH₂ClFO and a molecular weight of 84.48 g/mol . This compound is recognized in scientific research as a highly unstable intermediate, making its synthesis, isolation, and study under normal conditions a significant experimental challenge . Its high reactivity stems from the presence of both electronegative halogen atoms (chlorine and fluorine) and a hydroxyl group on the same carbon atom, leading to a propensity for decomposition, often through the elimination of hydrogen halides . The primary research value of this compound lies in its role as a transient species in atmospheric chemistry. It is a key intermediate for understanding the degradation pathways of hydrochlorofluorocarbons (HCFCs) and other halogenated volatile organic compounds . The investigation of its formation and fate is essential for atmospheric modeling, as reactive halogen species participate in catalytic ozone destruction cycles . Furthermore, this compound provides a valuable benchmark for theoretical and computational chemistry methods. Detailed spectroscopic and structural data on this compound are used to refine and validate quantum chemical models, such as density functional theory (DFT) and ab initio calculations, offering insights into the bonding and reactivity of complex halogenated systems that are not available from studying singly halogenated analogues . The study of such unstable molecules requires specialized techniques like matrix isolation spectroscopy, where the compound is trapped in a cryogenic inert gas matrix to allow for detailed analysis . This compound is for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2ClFO B14664365 Chloro(fluoro)methanol CAS No. 36838-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro(fluoro)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2ClFO/c2-1(3)4/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNADNGONRCSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596127
Record name Chloro(fluoro)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36838-26-3
Record name Chloro(fluoro)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Investigations of Chloro Fluoro Methanol

Quantum Chemical Methodologies for Molecular Structure and Energetics

Quantum chemical calculations have become an indispensable tool for predicting the properties of molecules with high accuracy. nih.gov These methods allow for the exploration of potential energy surfaces, determination of stable geometries, and calculation of energetic properties, which are essential for understanding the stability and reactivity of molecules like chloro(fluoro)methanol. nih.gov

Ab Initio Approaches and Basis Set Selection (e.g., MP2, QCISD, G3)

High-level ab initio methods are crucial for obtaining reliable energetic and structural information. For this compound, a notable study by Wang et al. (2000) investigated its thermal decomposition using the G3(MP2) level of theory. nih.gov The G3(MP2) method is a composite approach that approximates the results of more computationally expensive G3 theory, providing a high degree of accuracy for thermochemical data.

The research focused on the potential energy surface of the CHClFOH system, revealing that the dominant decomposition pathways are four-center 1,2-HX (where X is F or Cl) eliminations, rather than simple bond scission. nih.gov This type of detailed mechanistic insight is a key strength of applying sophisticated ab initio methods. The choice of a robust basis set is critical in these calculations to accurately describe the electronic structure of a molecule containing electronegative atoms like chlorine, fluorine, and oxygen. While the specific basis sets used within the G3(MP2) calculation by Wang et al. are part of the composite method's definition, they are generally of high quality, incorporating polarization and diffuse functions to handle the complex electron distribution.

Density Functional Theory (DFT) Applications (e.g., B3LYP, B3PW91, M06-2X)

Density Functional Theory (DFT) offers a computationally more efficient alternative to traditional ab initio methods, making it a popular choice for studying molecular systems. nanobioletters.com Functionals such as B3LYP, B3PW91, and M06-2X have been widely used to investigate the geometries, vibrational frequencies, and electronic properties of various molecules. researchgate.netresearchgate.netresearchgate.net

However, a detailed search of the scientific literature did not yield specific studies on this compound that have employed the B3LYP, B3PW91, or M06-2X functionals. While a blog post from 2012 mentions DFT frequency calculations on CHClFOH, it does not specify the functional used or provide peer-reviewed data. nih.gov Therefore, a comprehensive analysis of the performance of these specific DFT functionals for this compound is not available in the current body of scientific literature.

Post-Hartree-Fock Methods for Electron Correlation

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with single and double excitations (QCISD), are essential for accurately accounting for electron correlation, which is neglected in the simpler Hartree-Fock approximation. The G3(MP2) method, utilized in the study of this compound's thermal decomposition, incorporates elements of these post-Hartree-Fock approaches to refine the calculated energies. nih.gov These methods provide a more accurate description of the interactions between electrons, which is crucial for determining reliable molecular properties and reaction energetics.

Electronic Structure and Bonding Characteristics

Understanding the electronic structure and bonding in this compound is key to explaining its reactivity and physical properties. Advanced computational techniques can provide detailed insights into the nature of its chemical bonds and the distribution of electrons within the molecule.

Natural Bond Orbital (NBO) Analysis of Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and bonds. nih.gov It allows for the investigation of intramolecular charge transfer and hyperconjugative interactions by examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. nih.gov

Despite the utility of NBO analysis in understanding the electronic structure of halogenated organic molecules, a specific NBO analysis for this compound has not been reported in the peer-reviewed literature. Such an analysis would be valuable for quantifying the donor-acceptor interactions involving the electronegative chlorine and fluorine atoms and understanding their influence on the molecule's stability and reactivity.

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. nih.govdntb.gov.ua By analyzing the topological properties of the electron density at bond critical points, QTAIM can characterize the nature of chemical bonds, such as whether they are primarily covalent or ionic in nature. nih.gov

A comprehensive search of the scientific literature did not reveal any studies that have applied QTAIM to specifically analyze the bonding characteristics of this compound. A QTAIM analysis would offer a detailed picture of the C-Cl, C-F, C-O, and O-H bonds, quantifying their strengths and polarities based on the electron density distribution.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

Frontier molecular orbital theory provides crucial insights into the chemical reactivity and kinetic stability of a molecule. The highest occupied molecular orbital (HOMO) acts as an electron donor, while the lowest unoccupied molecular orbital (LUMO) acts as an electron acceptor. The energy gap between the HOMO and LUMO is a significant parameter; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. semanticscholar.org

In computational studies of molecules like this compound, the HOMO-LUMO gap is analyzed to understand its electronic properties and reactivity. semanticscholar.org The ability to donate electrons is indicated by the HOMO energy, and the ability to accept electrons is indicated by the LUMO energy. semanticscholar.org These calculations are vital for predicting how the molecule will interact with other chemical species. The energy difference between these orbitals is a key factor in determining the electrical transport properties of the molecule. semanticscholar.org

Computational MethodBasis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DFT/B3LYP6-311++G(d,p)-11.51.513.0
MP2aug-cc-pVTZ-11.81.813.6

Note: The values presented in this table are illustrative and derived from typical computational chemistry findings for analogous halogenated methanols. Specific research articles should be consulted for precise, cited values.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. wolfram.com It is instrumental in predicting sites for electrophilic and nucleophilic attack. youtube.com The MEP map is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. wolfram.com

For this compound, the MEP map would show a region of significant negative potential (red) around the highly electronegative oxygen atom, indicating its role as a primary site for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), marking it as a likely site for nucleophilic attack. The chlorine and fluorine atoms also contribute to the electrostatic landscape, with their electronegativity influencing the charge distribution across the molecule.

Conformational Analysis and Stereoelectronic Effects

The anomeric effect is a stereoelectronic phenomenon that describes the preference of certain substituents adjacent to a heteroatom in a ring to adopt an axial orientation over the sterically less hindered equatorial position. wikipedia.org A similar principle, known as the generalized anomeric effect, applies to acyclic molecules like this compound, influencing the stability of its conformers. rsc.org

This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the oxygen atom and the antibonding orbital (σ*) of the adjacent carbon-halogen bond. rsc.org This interaction is maximized in the gauche conformation, where the dihedral angle between the relevant bonds is approximately 60 degrees. In the anti conformation (180-degree dihedral angle), this stabilizing overlap is absent. Consequently, the gauche conformer of this compound is predicted to be more stable than the anti conformer. Quantum Theory of Atoms in Molecules (QTAIM) studies on fluoromethanol (B1602374) and chloromethanol (B13452849) have shown that while hyperconjugation is a factor, electrostatic and C-O interactions play a more significant role in stabilizing the gauche rotamer. nih.govacs.org

The interconversion between different conformers of this compound occurs through rotation around the carbon-oxygen single bond. This rotation is not free, and is hindered by energy barriers that correspond to transition states between the stable conformers. Computational chemistry can be used to model these rotational barriers and elucidate the pathways of conformational isomerization.

Calculations for similar molecules indicate that the energy barrier for the transition from the more stable gauche conformer to the less stable anti conformer is higher than the reverse process. These barriers are influenced by a combination of steric hindrance, dipole-dipole interactions, and the stabilizing anomeric effect in the gauche form.

Isomerization PathwayCalculated Rotational Barrier (kcal/mol)
gauche → anti4.5 - 6.0
anti → gauche1.5 - 2.5

Note: These values are representative of those found in computational studies of halogenated methanols and serve as an illustrative example.

In addition to the anomeric effect, intramolecular hydrogen bonding can contribute to the conformational stability of this compound. A weak hydrogen bond can form between the hydrogen atom of the hydroxyl group and either the fluorine or chlorine atom.

The geometry of the gauche conformer is more conducive to the formation of such an intramolecular hydrogen bond compared to the anti conformer. While these interactions are generally weak, they provide an additional element of stabilization for the gauche structure. The existence and strength of these hydrogen bonds can be investigated computationally through methods like QTAIM, which analyzes the electron density distribution to identify bond critical points. nih.gov

Thermochemical Properties and Thermodynamic Stability

The thermochemical properties of a molecule, such as its enthalpy of formation and bond dissociation energies, are fundamental to understanding its stability and reactivity. Computational chemistry provides reliable methods for calculating these properties.

Calculation of Standard Enthalpies of Formation

The standard enthalpy of formation (ΔH_f°) is a key thermodynamic quantity. High-level composite methods like G3, G4, CBS-QB3, and CBS-APNO are often used to accurately calculate ΔH_f°. These methods combine results from different levels of theory and basis sets to achieve high accuracy.

Table 2: Calculated Standard Enthalpies of Formation (ΔH_f°₂₉₈) for Related Fluorinated Methanols (kcal/mol)

Compound ΔH_f°₂₉₈ (kcal/mol)
CH₂FOH -101.9
CHF₂OH -161.6
CF₃OH -218.1

Data from a theoretical study on fluorinated methanols. researchgate.net

Bond Dissociation Energies of C-O, C-H, C-F, and C-Cl Bonds

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. BDEs are crucial for predicting the course of chemical reactions. These can be calculated by determining the enthalpy difference between the parent molecule and the resulting radicals.

For this compound, the BDEs of the C-O, C-H, C-F, and C-Cl bonds would be of particular interest. The strengths of these bonds are influenced by the electronegativity of the adjacent atoms and other electronic effects.

C-O Bond: The C-O bond in alcohols is relatively strong.

C-H Bond: The C-H bond strength will be influenced by the presence of the electronegative fluorine and chlorine atoms.

C-F Bond: The C-F bond is one of the strongest single bonds in organic chemistry.

C-Cl Bond: The C-Cl bond is weaker than the C-F bond.

Theoretical studies on fluorinated methanols have determined the BDEs for various bonds, showing trends with the degree of fluorination. researchgate.net For this compound, it would be expected that the C-H BDE would be higher than in methanol (B129727) due to the inductive effect of the halogens.

Table 3: Representative Bond Dissociation Energies (kcal/mol) for Related Molecules

Bond Molecule BDE (kcal/mol)
CH₃-OH Methanol ~92
CH₃-H Methane (B114726) ~105
CH₃-F Fluoromethane ~108
CH₃-Cl Chloromethane ~84

General literature values.

Equilibrium Constants and Gibbs Free Energies of Isomeric Forms

This compound can exist in different conformational isomers due to rotation around the C-O bond. The relative stability of these conformers can be determined by calculating their Gibbs free energies (G). The conformer with the lowest Gibbs free energy is the most stable.

The equilibrium constant (K_eq) between two isomers at a given temperature can be calculated from the difference in their standard Gibbs free energies (ΔG°) using the equation ΔG° = -RTln(K_eq). Computational methods can accurately predict these energy differences, allowing for the determination of the equilibrium populations of different conformers. For this compound, calculations would likely show a preference for a staggered conformation to minimize steric hindrance between the hydroxyl hydrogen and the halogens.

Experimental Approaches for Indirect Characterization of Chloro Fluoro Methanol and Analogues

Matrix Isolation Spectroscopy for Stabilization and Detection

Matrix isolation is a powerful experimental technique used to study reactive species by trapping them in a rigid, inert host material at very low temperatures. wikipedia.orgfu-berlin.de This method effectively prevents the diffusion and subsequent bimolecular reactions of the isolated molecules, allowing for their detailed spectroscopic characterization. fu-berlin.de

The process typically involves co-depositing a gaseous mixture of the precursor for the species of interest, highly diluted in an inert matrix gas (such as argon or neon), onto a cryogenic window cooled to temperatures as low as a few Kelvin. wikipedia.orgyoutube.com For a molecule like chloro(fluoro)methanol, it could be generated via a photochemical reaction of a precursor molecule already isolated within the matrix. Once isolated, the trapped molecules can be studied using various spectroscopic methods, most commonly infrared (IR) spectroscopy.

Table 1: Experimental Vibrational Frequencies of Matrix-Isolated CH₂³⁵Cl⁺ Compared with Gas-Phase and Calculated Values

Vibrational Mode Description Matrix (Ar) Frequency (cm⁻¹) Gas-Phase (Ne-tagged) Frequency (cm⁻¹) Anharmonic Calculated Frequency (cm⁻¹)
ν₁ CH₂ symmetric stretch 2963.1 2966 2970
ν₅ CH₂ asymmetric stretch 3058.2 3060 3064
ν₂ CH₂ scissoring 1391.1 - 1393
ν₃ C-Cl stretch 1036.9 1037 1038
ν₆ CH₂ wagging - 903 900
ν₄ CH₂ rocking - - 1198

Data sourced from gas-phase infrared action spectroscopy and matrix isolation studies. mdpi.comresearchgate.net

This data for a related species illustrates how matrix isolation provides vibrational frequencies that are very close to gas-phase values, demonstrating the weak interaction with the inert matrix and validating the technique's utility for characterizing unstable molecules like this compound. nist.gov

Microwave and Rotational Spectroscopy for Gas-Phase Structure Determination

Rotational spectroscopy, particularly in the microwave region, is an exceptionally precise method for determining the geometric structure of molecules in the gas phase. wikipedia.org It measures the energies of transitions between quantized rotational states, which are dependent on the molecule's moments of inertia. From these moments of inertia, highly accurate bond lengths and angles can be derived. wikipedia.org

For a molecule like this compound, which is expected to be an asymmetric top, its rotational spectrum would consist of a dense series of absorption lines. wikipedia.org The analysis of this spectrum would yield three principal rotational constants (A, B, and C), which are inversely related to the moments of inertia. By obtaining spectra for different isotopologues (e.g., substituting ³⁵Cl with ³⁷Cl), a more precise structure can be determined through Kraitchman's equations.

While the microwave spectrum of this compound has not been reported, extensive studies on its analogue, fluoromethanol (B1602374) (CH₂FOH), demonstrate the power of this technique. Theoretical studies on fluoromethanol predict the existence of two conformers, gauche and anti, with the gauche form being more stable. researchgate.net Microwave spectroscopy would be the definitive experimental method to confirm the existence of these conformers and precisely measure their structures and relative energies.

Table 2: Calculated Structural Parameters for Gauche and Anti Conformers of Fluoromethanol

Parameter Gauche Conformer Anti Conformer
C-O Bond Length (Å) 1.391 1.366
C-F Bond Length (Å) 1.416 1.391
O-H Bond Length (Å) 0.962 0.962
∠ OCF (°) 111.9 107.3
∠ HOC (°) 107.6 107.0
Dihedral Angle ∠ HOCF (°) 62.8 180.0

Theoretical data calculated at the MP2/6-311G* level, providing target parameters for experimental verification. researchgate.net*

The successful application of microwave spectroscopy to other halogenated compounds further underscores its suitability for characterizing this compound, should it be successfully generated in the gas phase. nasa.govifpan.edu.pl

Detection and Characterization of Transient Species in Reaction Systems

The definitive characterization of an unstable molecule like this compound often involves detecting it as a transient intermediate within a dynamic chemical system. Techniques must be rapid and sensitive to identify short-lived species before they decompose or react further.

One powerful approach is to couple a reaction flow tube with a detection method like mass spectrometry or spectroscopy. For example, this compound could potentially be formed during the ozonolysis of chloro-fluoro substituted ethenes. In such experiments, the reaction mixture is continuously sampled, and the transient products are identified. Matrix isolation can also be used to trap the products of a gas-phase reaction for subsequent spectroscopic analysis, a method successfully used to detect the primary ozonide in the ozonolysis of tetramethylethene. nih.gov

Another relevant context is astrochemistry, where ion-molecule reactions in the gas phase are thought to produce a variety of complex molecules. mdpi.com Experimental simulations of these environments often use ion traps coupled with laser spectroscopy to characterize transient ionic species. For example, infrared photodissociation (IRPD) action spectroscopy has been used to obtain the vibrational spectra of ions like CH₂Cl⁺ and CH₃ClH⁺, which are proposed intermediates in the formation of methyl chloride in interstellar space. mdpi.comresearchgate.net This technique involves tagging the ion of interest with a weakly bound, inert atom (like Neon) and then measuring the dissociation of this complex as a function of infrared laser frequency. This provides the vibrational spectrum of the ion with minimal perturbation. researchgate.net

These advanced experimental setups, which combine controlled generation with highly sensitive spectroscopic detection, represent the most promising avenues for the future detection and unambiguous characterization of transient species like this compound in complex reaction environments.

Chemical Reactivity and Reaction Mechanisms of Chloro Fluoro Methanol

Reaction Kinetics and Rate Constant Determination

Direct experimental determination of the reaction kinetics and rate constants for chloro(fluoro)methanol is challenging due to its likely instability. Therefore, much of the understanding of its reactivity is derived from theoretical calculations and comparisons with related, more stable halogenated methanes and methanols.

Temperature Dependence of Reaction Rates

The rates of chemical reactions involving this compound are expected to exhibit a strong dependence on temperature, a phenomenon typically described by the Arrhenius equation. While specific experimental activation energies for reactions of this compound are not available, theoretical studies on similar molecules, such as the reactions of chlorine atoms with fluoro- and chloro-substituted methanes, provide valuable insights. These studies generally indicate that the rate constants for hydrogen abstraction reactions by chlorine atoms increase with temperature.

For instance, ab initio studies on the reactions of chlorine atoms with various fluorinated and chlorinated methanes can be used to estimate the temperature-dependent rate expressions for hydrogen abstraction from this compound. acs.org The activation energy for such a reaction would be influenced by the C-H bond strength, which is in turn affected by the electronegativity of the attached halogen atoms.

ReactionPre-exponential Factor (A)Activation Energy (Ea)Temperature Range (K)
Cl + CH3OH → HCl + CH2OH
Cl + CH2F2 → HCl + CHF2
Cl + CH3Cl → HCl + CH2Cl
Note: This table is illustrative and based on analogous reactions. Specific data for this compound is not available.

Application of Transition State Theory and Tunneling Corrections

Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. wikipedia.orgfiveable.me It postulates that reactants are in a quasi-equilibrium with an activated complex (the transition state), and the rate of reaction is determined by the rate at which this complex proceeds to products. wikipedia.orglibretexts.org For reactions involving this compound, TST can be employed in conjunction with computational chemistry methods to calculate the thermodynamic properties of the transition state and, consequently, the reaction rate constant. rsc.orguleth.ca

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier rather than surmounting it. sciencedaily.comprinceton.eduresearchgate.net For reactions involving the transfer of light atoms, such as hydrogen, tunneling can be a significant factor, especially at lower temperatures. usra.edu In the context of this compound, hydrogen abstraction reactions or intramolecular hydrogen transfer during decomposition may exhibit tunneling effects. princeton.edunih.gov Theoretical calculations can incorporate tunneling corrections to provide more accurate predictions of reaction rates. princeton.edu

Unimolecular Decomposition Pathways

This compound is predicted to be an unstable molecule that can undergo unimolecular decomposition through several pathways. Theoretical studies on similar trihalogenated methanols suggest that unimolecular decomposition in the gas phase may be slow under atmospheric conditions, but can be accelerated by the presence of other molecules, such as water. nih.gov

Mechanistic Studies of C-O Bond Cleavage

Dehydrohalogenation Mechanisms

Dehydrohalogenation, the elimination of a hydrogen halide (HCl or HF), is a plausible decomposition pathway for this compound, leading to the formation of formyl fluoride (B91410) (FCOF) or formyl chloride (FCOCl) and the corresponding hydrogen halide.

Dehydrochlorination: The elimination of HCl would yield formyl fluoride. CH2FClOH → FCOH + HCl

Dehydrofluorination: The elimination of HF would yield formyl chloride. CH2FClOH → ClCOH + HF

Theoretical calculations on the elimination of hydrogen halides from similar molecules, such as 1,2-difluoro-1-chloroethane (CH2F-CHFCl), can provide insights into the transition states and activation barriers for these processes. rsc.org Such studies often indicate that these reactions proceed through a four-membered cyclic transition state. The relative rates of dehydrochlorination and dehydrofluorination will depend on the respective activation energies, which are influenced by the C-Cl and C-F bond strengths and the stability of the leaving groups.

Reactions with Other Chemical Species

In atmospheric or combustion environments, this compound can react with various radical species. The most significant of these are likely the hydroxyl radical (•OH) and the chlorine atom (Cl•).

The reaction with the hydroxyl radical is a primary degradation pathway for many organic compounds in the troposphere. The •OH radical can abstract a hydrogen atom from the methyl group or the hydroxyl group of this compound. rsc.orgresearchgate.netmdpi.com

CH2FClOH + •OH → •CHFClOH + H2O

CH2FClOH + •OH → CH2FClO• + H2O

The reaction with chlorine atoms is also an important atmospheric process. acs.orgrsc.org Similar to the hydroxyl radical, the chlorine atom can abstract a hydrogen atom. nih.gov

CH2FClOH + Cl• → •CHFClOH + HCl

CH2FClOH + Cl• → CH2FClO• + HCl

The relative importance of these abstraction channels depends on the respective C-H and O-H bond dissociation energies and the activation barriers for each reaction pathway. ucsb.edurroij.comnist.gov Computational studies can be used to model these reactions and predict their rate constants and product branching ratios. nih.gov

Halogen Exchange Reactions

Halogen exchange reactions provide a pathway to synthesize new haloalkanes from existing ones. In the context of this compound, these reactions would involve the substitution of either the chlorine or fluorine atom by another halogen. Two classic named reactions govern these transformations: the Finkelstein reaction for introducing iodine, and the Swarts reaction for introducing fluorine. organicmystery.comnih.gov

Finkelstein-type Reactions: Treating this compound with a source of iodide ions, typically sodium iodide in a solvent like acetone (B3395972) or methanol (B129727), could potentially lead to the substitution of the chlorine atom to form fluoro(iodo)methanol. organicmystery.com The C-Cl bond is significantly weaker than the C-F bond, making the chlorine atom a better leaving group and thus more susceptible to substitution.

Swarts-type Reactions: Conversely, the fluorine atom could be replaced by chlorine or bromine, although this is less common. More relevant would be the synthesis of this compound from a precursor like dichloro(methanol) using a fluorinating agent such as antimony trifluoride (SbF₃) or silver(I) fluoride (AgF). organicmystery.comnih.gov

The feasibility of these exchanges is often dictated by the relative bond strengths and the reaction conditions, including the choice of solvent and the nature of the halide source. organic-chemistry.orggoogle.comgoogle.com

Radical Reactions and Formation of Chlorofluoro-methyl Radicals

This compound can undergo free-radical reactions, typically initiated by ultraviolet (UV) light or a radical initiator. wikipedia.org These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgsavemyexams.com

Initiation: The reaction begins with the homolytic cleavage of the weakest bond in the molecule to form radicals. A comparison of average bond dissociation energies (BDE) is crucial to predict the initial fragmentation.

Propagation: A radical (e.g., a halogen radical) abstracts an atom from a neutral this compound molecule, generating a chlorofluoromethyl radical (•CHFCl). This new radical can then react with another molecule, propagating the chain. wikipedia.org For example, a chlorine radical could abstract the hydrogen from the hydroxyl group or the carbon atom.

Termination: The reaction ceases when two radicals combine. libretexts.org

The formation of the chlorofluoromethyl radical is a key step. The relative strengths of the C-H, C-Cl, and C-F bonds determine which bond is most likely to break. The C-F bond is one of the strongest single bonds in organic chemistry, while the C-Cl bond is considerably weaker. alfa-chemistry.comwikipedia.orgchemguide.co.uk Therefore, homolytic cleavage of the C-Cl bond is more probable than the C-F bond under energetic conditions. This type of radical formation is analogous to the processes that lead to ozone depletion from chlorofluorocarbons (CFCs) in the stratosphere. acs.orgsavemyexams.com

Table 1: Average Bond Dissociation Energies (BDE)
BondAverage BDE (kJ/mol)
C-H~413
C-Cl~339
C-F~485
O-H (in Methanol)~431

Data sourced from various standard chemistry resources. libretexts.orgutexas.edu

Nucleophilic Attack and Substitution Pathways

The electrophilic carbon atom in this compound is a prime target for nucleophiles. Nucleophilic substitution reactions can proceed through two primary mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular). wikipedia.org As a secondary substrate, this compound could potentially undergo substitution via either pathway, with the preferred route depending on the reaction conditions. chemguide.co.uk

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. unacademy.comutexas.edu This pathway is favored by strong nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry. Given the two different halogen substituents, the nucleophile would preferentially displace the better leaving group. Chloride is a much better leaving group than fluoride due to the relative weakness of the C-Cl bond compared to the C-F bond. savemyexams.com

Sₙ1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. unacademy.combyjus.com This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the intermediate carbocation. libretexts.orglibretexts.org The stability of the potential chlorofluoromethyl carbocation would be a critical factor. The presence of the electronegative fluorine atom would destabilize a positive charge on the adjacent carbon, making the Sₙ1 pathway less likely than for a non-fluorinated secondary haloalkane.

Table 2: Factors Influencing Sₙ1 vs. Sₙ2 Pathways for this compound
FactorFavors Sₙ1Favors Sₙ2
Substrate Secondary (possible, but carbocation destabilized by F)Secondary (possible)
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., OH⁻, CN⁻, I⁻)
Leaving Group Good leaving group required (Cl⁻ >> F⁻)Good leaving group required (Cl⁻ >> F⁻)
Solvent Polar Protic (e.g., water, methanol)Polar Aprotic (e.g., acetone, DMSO)

Influence of Solvent Environments on Reactivity and Conformational Equilibrium

The solvent plays a critical role in the chemical behavior of this compound, influencing not only reaction rates and mechanisms but also its preferred three-dimensional shape (conformational equilibrium).

Continuum Solvation Models in Computational Studies

Computational chemistry provides powerful tools for understanding solvent effects at a molecular level. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the behavior of a solute in a bulk solvent without explicitly modeling individual solvent molecules. researchgate.net

In these models, the solute is placed in a cavity within a continuous medium that has the dielectric properties of the solvent. This approach allows for the calculation of how the solvent stabilizes or destabilizes reactants, products, and transition states. For this compound, these models could be used to:

Predict the relative stability of different conformers (rotational isomers) in various solvents. rsc.org

Calculate the energy barriers for Sₙ1 and Sₙ2 reactions, thereby predicting how the reaction rate and mechanism might change with solvent polarity.

Estimate changes in gas-phase acidity upon solvation, as the solvent's ability to stabilize the resulting alkoxide ion is a dominant factor in solution-phase acidity. libretexts.orgias.ac.inresearchgate.net

Experimental Investigations of Solvent Effects

While specific experimental data for this compound is scarce, the principles of solvent effects on haloalkane reactivity are well-established. libretexts.orglibretexts.org

Effects on Reactivity: The choice of solvent can dramatically alter the preferred reaction pathway.

Polar protic solvents (e.g., water, methanol, ethanol) are capable of hydrogen bonding and have large dipole moments. They are particularly effective at stabilizing charged species. This would significantly accelerate an Sₙ1 reaction by solvating the carbocation intermediate and the halide leaving group. libretexts.org

Polar aprotic solvents (e.g., acetone, DMSO, DMF) have large dipole moments but lack acidic protons for hydrogen bonding. They are less effective at solvating anions (nucleophiles), making the nucleophiles more reactive and thus favoring the Sₙ2 pathway. youtube.com

Effects on Conformational Equilibrium: For a molecule like this compound, rotation around the C-O bond can lead to different conformers. The relative stability of these conformers can be influenced by the solvent. A more polar solvent will preferentially stabilize the conformer with the largest dipole moment. rsc.org Therefore, changing the solvent could shift the equilibrium population of conformers, which in turn could influence the molecule's average reactivity.

Catalytic Transformations Relevant to Halogenated Methanols

Catalysis offers methods to transform halogenated compounds under milder conditions or with greater selectivity than non-catalytic routes. For a molecule like this compound, several types of catalytic transformations are relevant.

Catalytic Hydrodehalogenation: This process involves the replacement of a halogen atom with a hydrogen atom, typically using hydrogen gas (H₂) and a metal catalyst. epa.gov Supported noble metal catalysts, such as palladium (Pd) or platinum (Pt) on a carbon support, are commonly used for this purpose. This reaction would convert this compound into fluoromethanol (B1602374) or methanol, depending on the reaction's selectivity and severity. Given the weaker C-Cl bond, selective hydrodechlorination would likely be more achievable than hydrodefluorination.

Catalytic Halogen Exchange: While halogen exchange can occur thermally, catalysts can facilitate the reaction under milder conditions. Lewis acids are sometimes employed to activate the C-X bond towards substitution. Metal-mediated halogen exchange reactions have also been developed, particularly for aryl and vinyl halides, and similar principles could be applied to aliphatic systems. nih.gov

Photocatalytic Degradation: Semiconductor photocatalysis, using materials like titanium dioxide (TiO₂), is a method for degrading halogenated organic compounds. google.com Upon UV irradiation, the semiconductor generates highly reactive species that can break down the molecule, offering a potential route for environmental remediation of related chlorofluorocarbons. acs.org

Environmental Chemistry and Atmospheric Fate Considerations for Halogenated Methanol Analogs

Atmospheric Degradation Pathways and Mechanisms

The primary sinks for volatile organic compounds in the troposphere are reaction with hydroxyl radicals (OH), chlorine atoms (Cl), and photolysis. These processes are expected to govern the atmospheric lifetime and degradation of chloro(fluoro)methanol.

Reactions with Hydroxyl Radicals (OH) and Chlorine Atoms (Cl)

The dominant degradation pathway for this compound in the troposphere is expected to be its reaction with hydroxyl radicals (OH). This reaction likely proceeds via hydrogen abstraction from both the C-H and O-H bonds. The presence of electronegative halogen atoms (Cl and F) is expected to influence the rate of H-atom abstraction compared to methanol (B129727).

The reaction of OH radicals with methanol (CH3OH) has been extensively studied and proceeds primarily through H-abstraction from the methyl group. semanticscholar.orgnoaa.govrsc.org In the case of this compound, the C-H bond is activated by the adjacent oxygen atom but may be deactivated by the electron-withdrawing halogen atoms. Conversely, the O-H bond reactivity is also influenced by these substituents.

Similarly, reactions with chlorine atoms (Cl) can contribute to the degradation of this compound, particularly in marine or polluted environments where Cl atom concentrations are significant. iupac.orgcopernicus.org For chloromethanes, the reaction with Cl atoms is a known atmospheric loss process. nih.gov

The primary reactions are expected to be:

CH2ClFOH + OH → CHClFOH + H2O

CH2ClFOH + OH → CH2ClFO + H2O

CH2ClFOH + Cl → CHClFOH + HCl

The resulting haloalkoxy radical (CH2ClFO) and α-hydroxyalkyl radical (CHClFOH) will undergo further reactions. The CHClFOH radical is expected to react rapidly with molecular oxygen (O2) to form a peroxy radical (CHClF(O2)OH). The fate of the CH2ClFO radical is more complex and can involve C-C bond cleavage or reaction with other atmospheric species.

Table 1: Estimated Atmospheric Reaction Rate Constants and Lifetimes for this compound and Analogous Compounds
CompoundReaction with OH (kOH) (cm3 molecule-1 s-1)Atmospheric Lifetime (τOH)Reaction with Cl (kCl) (cm3 molecule-1 s-1)Atmospheric Lifetime (τCl)
Methanol (CH3OH)8.5 x 10-13~12 days5.5 x 10-11Variable
Dichloromethane (B109758) (CH2Cl2)1.4 x 10-13~130 days dcceew.gov.au3.7 x 10-13Variable
This compound (CH2ClFOH)Estimated: 1 x 10-13 - 5 x 10-13Estimated: MonthsEstimated: 1 x 10-12 - 1 x 10-11Estimated: Weeks to Months

Note: Data for this compound are estimations based on analogous compounds due to the lack of direct experimental data.

Role as Atmospheric Intermediates

This compound is a potential atmospheric intermediate in the oxidation of chlorofluoromethane (B1204246) (CH2ClF). While not a major industrial product itself, CH2ClF can be formed as a degradation product of other fluorinated compounds. The atmospheric oxidation of CH2ClF would likely proceed via H-atom abstraction by OH radicals, forming the CHClF radical. Subsequent reaction with O2 and other atmospheric constituents could lead to the formation of this compound.

Furthermore, some enzymatic processes in bacteria are known to initiate the degradation of dichloromethane and other dihalomethanes, and it is plausible that similar pathways could exist for chlorofluoromethane, potentially leading to the formation of this compound as an intermediate. ethz.ch

Fate of Halogen Atoms Released from Degradation Processes

The degradation of this compound results in the release of chlorine and fluorine atoms into the atmosphere, each with distinct and significant environmental fates.

The chlorine atom (Cl) , once liberated, can participate in catalytic cycles that lead to the depletion of stratospheric ozone. acs.orgstackexchange.comunep.org Although the majority of this compound is expected to degrade in the troposphere, any that reaches the stratosphere would contribute to the chlorine burden there. In the troposphere, chlorine atoms can react with various volatile organic compounds, influencing regional air quality and ozone formation. nih.gov Ultimately, chlorine is removed from the atmosphere through the formation of hydrogen chloride (HCl), which is soluble in water and can be rained out. defra.gov.uk

The fluorine atom (F) , in contrast, has a much different atmospheric fate. Upon its release, it rapidly reacts with methane (B114726) (CH4) or water vapor (H2O) to form hydrogen fluoride (B91410) (HF). stackexchange.com HF is a very stable and water-soluble molecule. stackexchange.com Due to its high stability, it does not participate in catalytic ozone destruction cycles. stackexchange.com Its high solubility ensures its efficient removal from the atmosphere via wet deposition (rain and snow), preventing its accumulation and transport to the stratosphere. Therefore, the fluorine atom released from the degradation of this compound is not considered a threat to the stratospheric ozone layer.

Future Research Directions and Unanswered Questions

Development of Advanced Spectroscopic Techniques for Direct Observation

The direct spectroscopic observation of a highly reactive and unstable species like chloro(fluoro)methanol is a formidable task. Conventional spectroscopic methods are often inadequate due to the compound's short lifetime under normal conditions. A promising avenue for future research lies in the application and advancement of matrix isolation spectroscopy. ebsco.comwikipedia.org This technique involves trapping the reactive species in a cryogenic matrix of an inert gas, such as argon or neon, at temperatures near absolute zero. ebsco.comuc.edu This effectively isolates the this compound molecules, preventing self-reaction and allowing for detailed spectroscopic analysis. ebsco.com

Future research should focus on integrating various spectroscopic methods with matrix isolation to build a comprehensive picture of this compound's structure and bonding. High-resolution infrared (IR) spectroscopy can provide detailed information about its vibrational modes. uc.edu Laser-induced fluorescence and time-of-flight mass spectrometry are other powerful tools that have been successfully employed for the characterization of reactive intermediates in cryogenic matrices. wikipedia.org

Table 1: Potential Spectroscopic Techniques for this compound Characterization

Spectroscopic TechniqueInformation GainedRationale for Use with this compound
Matrix Isolation Infrared (IR) SpectroscopyVibrational frequencies, functional groups, and molecular structure.Allows for the study of the fundamental vibrations of the isolated molecule, providing direct evidence of its structure and bonding.
Raman SpectroscopyComplementary vibrational data to IR, particularly for non-polar bonds.Can provide insights into the C-Cl and C-F bond strengths and the overall molecular symmetry.
Laser-Induced Fluorescence (LIF)Electronic transitions and excited state properties.Useful for probing the electronic structure and potential photochemical reactivity of the molecule.
Time-of-Flight Mass Spectrometry (TOF-MS)Mass-to-charge ratio, isotopic distribution, and fragmentation patterns.Confirms the molecular weight and elemental composition. The presence of chlorine would be indicated by a characteristic M+2 peak with a 3:1 intensity ratio. libretexts.orglibretexts.org
Cryogenic Ion SpectroscopyVibrational spectra of mass-selected ions.Enables the study of the structure of ionic intermediates and reaction products involving this compound. nih.gov

Further development in these areas, particularly in enhancing the sensitivity and resolution of these techniques, will be crucial for the successful characterization of this elusive molecule.

High-Level Multiscale Computational Modeling of Reaction Dynamics

Given the experimental challenges, high-level computational modeling is an indispensable tool for understanding the reaction dynamics of this compound. Future research in this area should employ multiscale modeling approaches to bridge the gap between quantum mechanical descriptions of bond breaking and formation and the macroscopic behavior of the system. llnl.gov

Ab initio calculations and density functional theory (DFT) can be used to predict the fundamental properties of this compound, such as its geometry, vibrational frequencies, and electronic structure. scispace.comrsc.org These methods can also be used to map out the potential energy surfaces for its decomposition pathways, identifying transition states and calculating activation barriers. rsc.org This information is critical for understanding its stability and reactivity.

Molecular dynamics (MD) simulations can then be used to study the behavior of this compound in different environments, such as in the gas phase or in solution. researchgate.net By incorporating the information from quantum mechanical calculations into classical force fields, MD simulations can provide insights into the solvent effects on the stability and reaction dynamics of the molecule. This integrated computational approach will be vital for interpreting experimental data and for predicting the behavior of this compound in complex chemical systems. researchgate.net

Exploration of Novel Synthetic Pathways to Stabilize this compound

The inherent instability of this compound necessitates the exploration of novel synthetic strategies aimed at its stabilization. While the direct synthesis of halogenated alcohols from corresponding haloalkanes or through the halogenation of alcohols is known, these methods often lead to unstable products when multiple halogens are present on the same carbon atom. masterorganicchemistry.comresearchgate.netyoutube.comnih.gov

A promising area for future research is the use of supramolecular encapsulation to stabilize reactive species. nih.gov Molecular containers, such as cavitands and self-assembled capsules, can provide a protective environment that isolates the reactive molecule from its surroundings, thereby preventing decomposition. nih.gov The synthesis of this compound within such a container could potentially allow for its characterization and even its use in subsequent reactions.

Another avenue to explore is the development of specialized reagents and reaction conditions that favor the formation of a more stable form of this compound, perhaps as a transient intermediate that can be trapped in situ. This could involve the use of low temperatures, inert atmospheres, and carefully chosen solvents and catalysts. The goal would be to control the reaction environment to an extent that the lifetime of the molecule is extended sufficiently for its detection and study. patsnap.comyoutube.com

Table 2: Potential Strategies for the Stabilization of this compound

Stabilization StrategyPrinciplePotential Advantages
Supramolecular EncapsulationIsolation of the molecule within the cavity of a larger host molecule. nih.govPrevents intermolecular reactions and decomposition. Allows for study in a controlled environment. nih.gov
Matrix IsolationTrapping the molecule in a cryogenic, inert matrix. ebsco.comInhibits diffusion and bimolecular reactions at very low temperatures. fu-berlin.de
In situ Generation and TrappingForming the molecule as a transient intermediate that is immediately reacted with a trapping agent.Allows for the study of its reactivity without the need for its isolation.
Use of Sterically Hindering Protecting GroupsAttaching large chemical groups to the molecule to physically block reactive sites.Can increase the kinetic stability of the molecule by preventing access of other reagents.

Detailed Investigation of Intracluster Ion-Molecule Reactions Involving Halogenated Methanols

Clusters of molecules in the gas phase provide a unique environment to study chemical reactions at a microscopic level. nih.gov Intracluster ion-molecule reactions, where a reaction is initiated by the ionization of one molecule within a cluster, can lead to the formation of novel and often unstable chemical species. arxiv.org Future research should focus on the detailed investigation of such reactions involving halogenated methanols, including this compound.

Time-of-flight mass spectrometry can be used to study the products of intracluster reactions following the ionization of clusters containing this compound and other molecules, such as water or methanol (B129727). nih.govnih.gov These studies can provide insights into the fundamental reaction pathways and the role of solvation in mediating these reactions. nih.gov For instance, the dehydrogenation reaction observed in clusters of Mg+ with water and methanol is highly dependent on the number of solvent molecules, highlighting the importance of the cluster environment. nih.govresearchgate.net

By studying the reactions of this compound within clusters, it may be possible to gain a better understanding of its intrinsic reactivity and how it is influenced by its immediate surroundings. This knowledge is crucial for predicting its behavior in more complex environments, such as in atmospheric or combustion chemistry. Cryogenic ion spectroscopy can also be employed to characterize the structure of the ionic products of these intracluster reactions, providing a more complete picture of the reaction dynamics. nih.gov

Q & A

Q. What are the primary synthetic pathways for chloro(fluoro)methanol, and how do reaction conditions influence product purity?

this compound can be synthesized via halogen exchange reactions or partial fluorination/chlorination of methanol derivatives. For example, homogeneous catalysis methods involving transition metals (e.g., Pt or Pd) are effective for controlled halogenation . Reaction temperature and solvent polarity critically affect selectivity: lower temperatures favor fluorination due to reduced side reactivity, while polar aprotic solvents (e.g., DMF) enhance intermediate stability. Purity is typically verified using gas chromatography-mass spectrometry (GC-MS) with internal standards .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Stability studies should include accelerated degradation tests under thermal stress (e.g., 40°C for 14 days) and exposure to light/moisture. Analytical techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) monitor structural integrity, while high-performance liquid chromatography (HPLC) quantifies degradation products . Evidence suggests this compound is sensitive to hydrolysis; thus, storage in anhydrous solvents (e.g., methanol) at ≤6°C in amber vials is recommended .

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats) to prevent inhalation or dermal contact.
  • Label containers with hazard symbols (e.g., lachrymator warnings) and store separately from bases or oxidizing agents .
  • Implement engineering controls (e.g., vapor detectors) to monitor airborne concentrations, ensuring they remain below OSHA’s permissible exposure limits (PELs) .

Advanced Research Questions

Q. How can conflicting data on this compound’s redox behavior be resolved in electrochemical studies?

Discrepancies in redox potentials often arise from solvent effects or competing complexation. For instance, in mixed chloride/fluoride media, this compound may form transient Nb-fluoro or Nb-chloro complexes, altering electron transfer pathways . To resolve contradictions, pair cyclic voltammetry with in situ spectroscopic techniques (e.g., Raman or UV-Vis) to identify intermediate species. Calibration against reference electrodes (e.g., Ag/AgCl) ensures reproducibility .

Q. What advanced spectroscopic methods are suitable for elucidating the stereoelectronic effects of fluorine vs. chlorine substituents in this compound?

  • 19F NMR : Quantifies electronic environment changes caused by fluorine’s electronegativity.
  • X-ray photoelectron spectroscopy (XPS) : Differentiates C-F and C-Cl bond energies (e.g., C-F peaks at ~688 eV vs. C-Cl at ~200 eV) .
  • Density functional theory (DFT) calculations : Predicts molecular orbitals and charge distribution, corroborating experimental data .

Q. How do this compound’s environmental degradation pathways compare to its chlorinated or fluorinated analogs?

Unlike chlorophenols (which persist in aquatic systems), this compound degrades more rapidly via photolysis due to the C-F bond’s lower bond dissociation energy (~452 kJ/mol vs. C-Cl’s ~397 kJ/mol) . Advanced oxidation processes (AOPs), such as ozonation or UV/H2O2, enhance mineralization efficiency. Researchers should use LC-QTOF-MS to track transformation products and assess ecotoxicity using Daphnia magna bioassays .

Methodological Guidance

Q. What experimental design principles mitigate variability in this compound synthesis?

  • Control groups : Include reactions without catalysts to baseline side-product formation.
  • Replicate sampling : Collect triplicate aliquots at fixed intervals for kinetic analysis.
  • Statistical modeling : Apply response surface methodology (RSM) to optimize temperature, pressure, and stoichiometry .

Q. How can researchers validate contradictory thermodynamic data (e.g., enthalpy of formation) for this compound?

Cross-reference datasets from NIST Chemistry WebBook with ab initio calculations (e.g., Gaussian software). Discrepancies >5% warrant recalibration using bomb calorimetry under inert atmospheres to avoid oxidation artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.